molecular formula C18H22ClN5O5S B2697994 N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide CAS No. 874805-39-7

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Cat. No.: B2697994
CAS No.: 874805-39-7
M. Wt: 455.91
InChI Key: NWGFBOOTDAKJAG-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazolidin-2-yl core substituted with a 4-chlorobenzenesulfonyl group at the 3-position. A methyl group attached to the oxazolidine ring is linked via an ethanediamide moiety to a 3-(1H-imidazol-1-yl)propyl chain. Synthetic routes likely involve N-acylation of intermediates, as seen in analogous oxazolidinone derivatives (e.g., describes N-acylation for benzimidazolone synthesis). Structural confirmation methods include NMR and elemental analysis, consistent with standard protocols for related compounds.

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O5S/c19-14-2-4-15(5-3-14)30(27,28)24-10-11-29-16(24)12-22-18(26)17(25)21-6-1-8-23-9-7-20-13-23/h2-5,7,9,13,16H,1,6,8,10-12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGFBOOTDAKJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Imidazole Derivative: The imidazole ring is introduced through a reaction between an appropriate aldehyde and ammonia or an amine.

    Introduction of the Propyl Chain: The propyl chain is attached to the imidazole ring via alkylation reactions.

    Formation of the Oxazolidinone Moiety: The oxazolidinone ring is synthesized through a cyclization reaction involving an amino alcohol and a carbonyl compound.

    Coupling Reaction: The final step involves coupling the imidazole derivative with the oxazolidinone derivative using an appropriate coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring and other functional groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the oxazolidinone moiety or other reducible groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the imidazole ring, while reduction could produce reduced forms of the oxazolidinone moiety.

Scientific Research Applications

Medicinal Chemistry

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide is being explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. The presence of the sulfonamide group is particularly noteworthy as sulfonamides are known for their antibacterial properties .

Recent studies have highlighted its potential in developing new antimicrobial agents targeting Gram-positive and Gram-negative bacteria. This compound's unique structure may enhance binding affinity to bacterial enzymes, making it a candidate for further investigation in antibiotic development .

Biochemical Research

The compound's ability to interact with various biological targets makes it valuable for studying enzyme interactions and protein binding mechanisms. The oxazolidinone ring can facilitate the formation of hydrogen bonds with biological macromolecules, potentially influencing enzyme activity and specificity .

Research indicates that compounds with similar structures have been utilized in enzyme inhibition studies, particularly in exploring lipoxygenase activity, which is crucial in inflammatory processes .

Material Science

In addition to its biological applications, this compound may be employed in the development of advanced materials. Its unique chemical properties can be exploited in creating polymers or coatings with specific functionalities. The presence of both the imidazole and oxazolidinone moieties allows for the design of materials that can respond to environmental stimuli or exhibit enhanced mechanical properties .

Case Studies

Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of compounds structurally related to this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition demonstrated that derivatives of this compound could effectively inhibit lipoxygenase activity. This finding supports its potential application in anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the oxazolidinone moiety may interact with specific active sites on proteins. The chlorophenylsulfonyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 4-Fluorobenzenesulfonyl Derivative

A closely related compound, N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide (), differs only in the halogen substituent (fluorine vs. chlorine). This substitution alters electronic and steric properties:

  • This could influence interactions with enzymatic targets or metabolic stability.
  • Lipophilicity : Chlorine’s larger atomic radius and lower electronegativity confer higher lipophilicity (clogP ~2.8 vs. ~2.3 for fluorine, estimated), which may enhance membrane permeability but reduce aqueous solubility.
  • Metabolic Stability : Fluorine is often used to block oxidative metabolism (e.g., para-positions of aromatic rings), whereas chlorine may be susceptible to CYP450-mediated dehalogenation.

Other Oxazolidinone-Based Compounds

  • Linezolid: A commercial oxazolidinone antibiotic lacks the sulfonyl and imidazole groups. Its activity against Gram-positive bacteria suggests that the target compound’s sulfonyl-imidazole architecture may expand spectrum or potency, though empirical data is lacking.
  • Benzimidazolone Derivatives (): These compounds share N-acylation steps but replace the oxazolidinone core with benzimidazolone. The latter’s planar structure may reduce conformational flexibility compared to the target compound’s oxazolidine ring.

Imidazole-Containing Compounds

The hydrazinecarboxamide in incorporates an imidazole-propylidene group but lacks the oxazolidinone-sulfonyl scaffold. Its (E)-configuration, confirmed via X-ray crystallography, highlights the importance of stereochemistry in imidazole-based ligands—a factor that may also apply to the target compound’s activity.

Comparative Data Table

Property Target Compound (Cl) 4-Fluoro Analog (F) Linezolid
Molecular Weight ~550 g/mol (est.) ~534 g/mol (est.) 337.35 g/mol
Halogen Substituent Cl (σp = 0.23) F (σp = 0.06) None
Estimated clogP 2.8 2.3 0.5
Key Functional Groups Sulfonyl, Imidazole Sulfonyl, Imidazole Oxazolidinone, Acetamide
Potential Targets Enzymes (e.g., kinases) Enzymes (e.g., kinases) Bacterial ribosome

Research Findings and Limitations

  • Biological Activity: No direct data exists in the evidence; however, imidazole and sulfonyl groups are associated with antifungal and kinase-inhibitory activities, respectively.
  • Need for Further Study : Comparative pharmacokinetic and binding assays are critical to evaluate halogen effects on efficacy and safety.

Biological Activity

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and research findings related to its therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C18H27ClN4O5S
  • Molecular Weight : 446.9 g/mol
  • CAS Number : 868983-47-5

The structural components include an oxazolidinone ring, which is crucial for its biological activity, particularly in the modulation of various biological pathways.

Antimicrobial Activity

Studies have shown that oxazolidinone derivatives exhibit antimicrobial properties. The oxazolidinone framework is known for its efficacy against Gram-positive bacteria, including strains resistant to other antibiotics. For instance, compounds similar to this compound have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Antiparasitic Activity

Research indicates that certain oxazolidinone derivatives possess activity against Plasmodium falciparum, the causative agent of malaria. The compound's structural modifications can enhance its potency, with some derivatives showing sub-micromolar activity in vitro . This suggests potential as a lead compound for developing new antimalarial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that related compounds inhibit the proliferation of various cancer cell lines, including colorectal cancer cells. For example, a structurally similar compound inhibited growth with IC50 values in the low micromolar range . The mechanism of action may involve the inhibition of critical signaling pathways such as Wnt/β-catenin .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against MRSA and other resistant strains, highlighting the compound's potential as a therapeutic agent in treating resistant infections.

Case Study 2: Antimalarial Activity

In a separate investigation, the compound was tested for its antimalarial properties against Plasmodium falciparum. The results showed that it exhibited potent activity with an IC50 value below 1 µM, suggesting that it could be developed into a novel antimalarial drug .

Research Findings and Future Directions

Recent studies underline the importance of structural modifications in enhancing the biological activity of oxazolidinone derivatives. Ongoing research aims to optimize these compounds for increased potency and reduced toxicity. Future directions include:

  • Synthesis of New Derivatives : Exploring variations in substituents on the oxazolidinone ring to enhance efficacy.
  • Mechanistic Studies : Investigating the detailed mechanisms through which these compounds exert their biological effects.
  • In Vivo Studies : Conducting animal model studies to evaluate therapeutic potential and safety profiles.

Q & A

Basic: What are the key synthetic routes for this compound, and how are intermediates characterized?

Answer:
The synthesis involves multi-step reactions, including:

  • Coupling of oxazolidine and imidazole moieties : Use nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., DCM or methanol as solvents) .
  • Sulfonylation : Introduce the 4-chlorobenzenesulfonyl group via sulfonyl chloride intermediates in the presence of triethylamine (TEA) .
  • Characterization :
    • IR spectroscopy identifies functional groups (e.g., C=O at ~1600–1670 cm⁻¹, sulfonyl S=O at ~1150–1350 cm⁻¹) .
    • NMR (¹H/¹³C) confirms regiochemistry (e.g., imidazole proton signals at δ 7.3–8.3 ppm) .
    • Mass spectrometry (MS) validates molecular weight (e.g., M⁺ peaks) .

Advanced: How can regioselectivity challenges during the coupling of imidazole and oxazolidine moieties be addressed?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., imidazole N-H with Boc groups) to direct coupling to the desired position .
  • Catalysts : Use phase-transfer catalysts (e.g., TEA) to enhance nucleophilicity .
  • Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane eluent) to optimize reaction time and prevent over-substitution .

Basic: What analytical techniques are essential for confirming the compound’s structure?

Answer:

  • ¹H-NMR : Identify protons on the oxazolidine ring (e.g., methylene groups at δ 3.5–4.5 ppm) and imidazole (aromatic protons) .
  • ¹³C-NMR : Confirm carbonyl carbons (e.g., ethanediamide C=O at ~165–175 ppm) .
  • Elemental analysis : Validate C/H/N/S ratios (e.g., ±0.3% deviation from theoretical values) .

Advanced: What computational methods predict the reactivity of the sulfonyl group in this compound?

Answer:

  • Density Functional Theory (DFT) : Model sulfonyl group electrophilicity to predict nucleophilic attack sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) .
  • Solvent effects : Use COSMO-RS to assess solvation energy and reaction feasibility in polar aprotic solvents .

Basic: What are potential biological targets based on structural analogs?

Answer:

  • Anti-inflammatory activity : Analogous sulfonamide-oxazolidine hybrids inhibit COX-2 via sulfonyl group interactions .
  • Anticancer potential : Imidazole derivatives intercalate DNA or inhibit kinases (e.g., EGFR) .
  • Antimicrobial activity : Oxazolidinones target bacterial ribosomes; structural modifications may enhance selectivity .

Advanced: How to optimize reaction yields during synthesis?

Answer:

  • Catalyst optimization : Replace TEA with DBU for higher basicity in sulfonylation steps .
  • Purification : Use flash chromatography (silica gel, gradient elution) to isolate pure product from by-products (e.g., unreacted intermediates) .
  • Temperature control : Lower reaction temperatures (−20°C) reduce side reactions during imidazole coupling .

Basic: How to troubleshoot unexpected by-products during synthesis?

Answer:

  • By-product identification : Compare MS/MS fragmentation patterns with theoretical intermediates .
  • Stoichiometry adjustment : Reduce excess reagents (e.g., limit sulfonyl chloride to 1.2 equiv) to minimize di-substitution .
  • Quenching side reactions : Add scavengers (e.g., molecular sieves) to absorb residual water in anhydrous steps .

Advanced: What are the implications of stereochemical outcomes in oxazolidine ring formation?

Answer:

  • Chiral catalysts : Use (R)-BINOL to induce enantioselective cyclization, critical for bioactivity .
  • Steric effects : Bulky substituents on the oxazolidine precursor favor trans-ring closure (confirmed by NOESY NMR) .
  • Racemization risks : Avoid prolonged heating (>80°C) during ring formation to preserve stereochemical integrity .

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